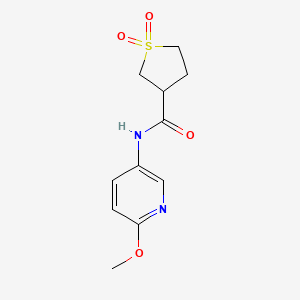![molecular formula C17H13N5O3S B2802255 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034553-44-9](/img/structure/B2802255.png)
4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound known for its multifaceted applications in scientific research. The compound features a unique combination of thienopyrimidine and phthalazine structures, providing distinct biochemical properties that make it valuable in various fields, including chemistry, biology, medicine, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials, such as thiophene derivatives and phthalazine compounds.
Stepwise Reactions: : The process includes nitration, sulfonation, and amination reactions to form intermediate compounds.
Cyclization: : The intermediates undergo cyclization reactions under controlled conditions (e.g., temperature, pH) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: : Utilizing large-scale chemical reactors to manage the reactions efficiently.
Optimized Conditions: : Implementing optimized reaction conditions to maximize yield and purity.
Purification: : Employing advanced purification techniques, such as chromatography, to ensure the final product's quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, influenced by the presence of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Common organic solvents such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: : Formation of oxidized derivatives with changes in the functional groups.
Reduction Products: : Reduction leads to the formation of reduced analogs with altered electronic properties.
Substitution Products: : New compounds with substituted groups replacing original functional groups.
科学的研究の応用
Chemistry
Catalysis: : The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Used as a potential enzyme inhibitor in biochemical assays.
Medicine
Drug Development: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
Material Science: : Applied in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Binding to Enzymes: : Inhibits specific enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with Cellular Receptors: : Modulates cellular receptors, influencing cell signaling and function.
Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular behavior.
類似化合物との比較
Similar Compounds
4-oxo-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-2(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide
Highlighting Uniqueness
Structural Uniqueness: : The presence of both thienopyrimidine and phthalazine moieties in one compound sets it apart from others.
Biochemical Properties: : Exhibits distinct biochemical properties that enhance its versatility in research applications.
Therapeutic Potential: : Demonstrates unique therapeutic effects that are not observed in closely related compounds.
This compound’s unique structure and properties make it a valuable asset in scientific research, offering diverse applications across multiple fields.
特性
IUPAC Name |
4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-15-11-4-2-1-3-10(11)13(20-21-15)16(24)18-6-7-22-9-19-12-5-8-26-14(12)17(22)25/h1-5,8-9H,6-7H2,(H,18,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLWRNSOUGCPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2802173.png)
![1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2802174.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
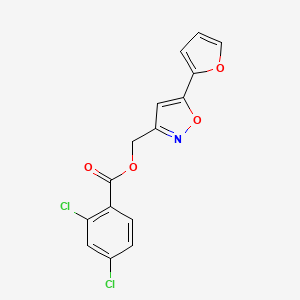
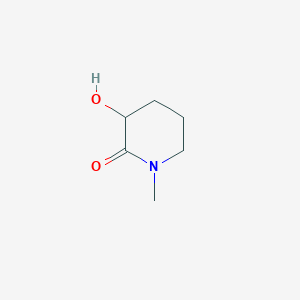
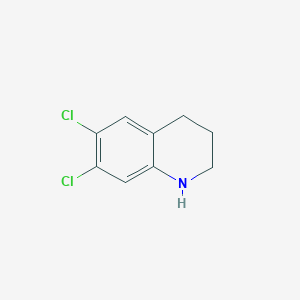
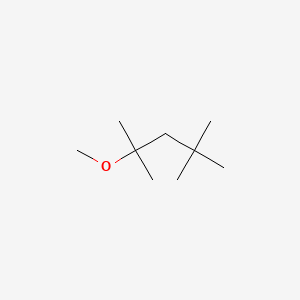
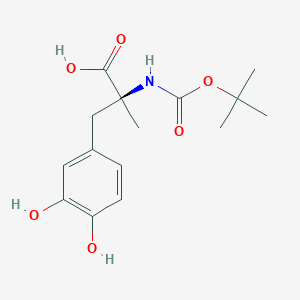
![2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2802187.png)
![5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2802188.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
![9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene](/img/structure/B2802192.png)
